Cas no 415969-85-6 (ethyl 4-(cyclopropylamino)piperidine-1-carboxylate)

Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate is a versatile piperidine derivative featuring a cyclopropylamino substituent at the 4-position and an ethyl carboxylate group at the 1-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, offering a rigid cyclopropyl moiety that can enhance binding affinity and metabolic stability in target molecules. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization, including amidation or reduction. The ethyl ester group provides a convenient handle for hydrolysis or transesterification, enabling flexible downstream modifications. This scaffold is particularly useful in the development of bioactive compounds, including CNS-targeting agents, due to its balanced lipophilicity and structural diversity.
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate structure
415969-85-6 structure
Product name:ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
CAS No:415969-85-6
MF:C11H20N2O2
MW:212.288702964783
CID:5234668

ethyl 4-(cyclopropylamino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-(cyclopropylamino)-, ethyl ester
    • ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
    • Inchi: 1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10(6-8-13)12-9-3-4-9/h9-10,12H,2-8H2,1H3
    • InChI Key: XDXLQMQBEHGMOY-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCC(NC2CC2)CC1

ethyl 4-(cyclopropylamino)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01000735-1g
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
1g
¥3220.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10189-10G
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
10g
¥ 12,427.00 2023-04-13
Enamine
EN300-166952-0.1g
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6
0.1g
$640.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364072-1g
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
1g
¥3958.00 2024-05-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10189-1G
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
1g
¥ 2,791.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10189-5G
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
5g
¥ 8,375.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364072-5g
Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6 95%
5g
¥11876.00 2024-05-14
Enamine
EN300-166952-5.0g
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6
5g
$2110.0 2023-06-04
Enamine
EN300-166952-10.0g
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6
10g
$3131.0 2023-06-04
Enamine
EN300-166952-0.25g
ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
415969-85-6
0.25g
$670.0 2023-06-04

Additional information on ethyl 4-(cyclopropylamino)piperidine-1-carboxylate

Introduction to Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate (CAS No. 415969-85-6)

Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate, a compound with the chemical formula C10H16N2O2, is a significant molecule in the field of pharmaceutical research and development. This compound is characterized by its ethyl 4-(cyclopropylamino)piperidine-1-carboxylate structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both the cyclopropyl and piperidine moieties in its framework contributes to its unique chemical properties and potential biological activities.

The CAS No. 415969-85-6 assigned to this compound underscores its identity and distinguishes it from other molecules with similar structures. This unique identifier is crucial for researchers who need to ensure the purity and consistency of their samples during experiments. Ethyl 4-(cyclopropylamino)piperidine-1-carboxylate has garnered attention in recent years due to its role as a precursor in the development of novel therapeutic agents.

In the realm of medicinal chemistry, the ethyl 4-(cyclopropylamino)piperidine-1-carboxylate scaffold is particularly interesting because it can be modified in various ways to produce compounds with different pharmacological profiles. For instance, researchers have explored its potential as a building block for drugs targeting central nervous system disorders. The cyclopropyl group, in particular, has been shown to enhance binding affinity and metabolic stability, making it a desirable feature in drug design.

Recent studies have highlighted the importance of ethyl 4-(cyclopropylamino)piperidine-1-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the ethyl 4-(cyclopropylamino)piperidine-1-carboxylate moiety into kinase inhibitors, researchers aim to improve drug efficacy and reduce side effects. These efforts have led to the discovery of several promising candidates that are currently undergoing further investigation.

The synthesis of ethyl 4-(cyclopropylamino)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route involves the reaction of cyclopropanecarboxylic acid ethyl ester with piperidine derivatives under controlled conditions. This process often requires the use of catalysts and solvents that enhance reaction efficiency while minimizing byproduct formation.

From a computational chemistry perspective, understanding the molecular interactions of ethyl 4-(cyclopropylamino)piperidine-1-carboxylate is essential for designing effective drugs. Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies not only provide insights into its mechanism of action but also help identify potential modifications that could enhance its therapeutic potential.

The pharmaceutical industry has shown significant interest in ethyl 4-(cyclopropylamino)piperidine-1-carboxylate due to its versatility as a synthetic intermediate. Companies are investing heavily in research to develop new derivatives with improved pharmacokinetic properties. This includes efforts to enhance solubility, reduce toxicity, and prolong half-life, all of which are critical factors for successful drug development.

In conclusion, ethyl 4-(cyclopropylamino)piperidine-1-carboxylate (CAS No. 415969-85-6) is a compound with immense potential in pharmaceutical research. Its unique structure and biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that we will see more innovative drugs reaching the market in the coming years.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:415969-85-6)ethyl 4-(cyclopropylamino)piperidine-1-carboxylate
A1029197
Purity:99%/99%
Quantity:1g/5g
Price ($):422.0/1227.0